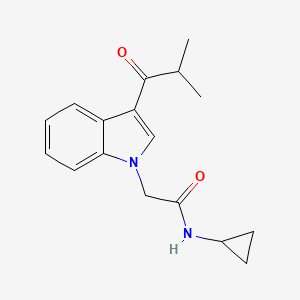![molecular formula C18H24N2O2 B5984899 2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol, also known as FUBPAM, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and can enhance cognitive function. This compound has also been studied for its potential use as an antidepressant and anxiolytic.
Mecanismo De Acción
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol acts as a selective agonist for the dopamine D3 receptor and the serotonin 5-HT1A receptor. It also has affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. The activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory retention in animal studies. It also has neuroprotective effects and can reduce the damage caused by oxidative stress. This compound has been shown to increase the release of dopamine and serotonin, which can improve mood and reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, it also has limitations, including its potential toxicity and the need for specialized equipment and facilities to handle the compound safely.
Direcciones Futuras
There are several future directions for the study of 2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol, including its potential therapeutic applications in the treatment of neurological disorders. Further research is needed to determine the optimal dosage and administration method for this compound, as well as its long-term safety profile. Additionally, the development of new derivatives of this compound with improved selectivity and potency may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol involves the reaction of 2-(2-furyl)benzaldehyde with 1-methylpiperazine in the presence of ethanol. The resulting product is then reduced with sodium borohydride to produce this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
2-[4-[[2-(furan-2-yl)phenyl]methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-9-10-20(14-16(19)8-11-21)13-15-5-2-3-6-17(15)18-7-4-12-22-18/h2-7,12,16,21H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVYXMPLLSXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=CC=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B5984818.png)
![2-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B5984829.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5984835.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5984870.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5984871.png)

![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)

![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5984929.png)
